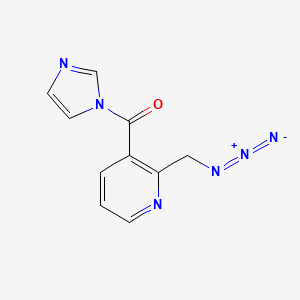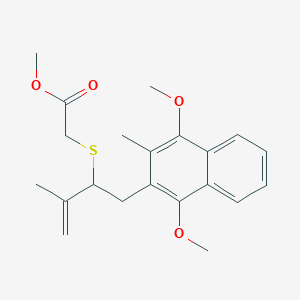
Atazanavir N13-descarboxymethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atazanavir N13-descarboxymethyl is a derivative of atazanavir, a well-known antiretroviral drug used in the treatment of HIV-1 infection. Atazanavir belongs to the protease inhibitor class of antiretroviral drugs and is known for its ability to inhibit the HIV-1 protease enzyme, thereby preventing the maturation of viral particles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atazanavir N13-descarboxymethyl typically involves the modification of the parent compound, atazanavir. The preparation process includes the removal of the carboxymethyl group from the nitrogen atom at position 13. This can be achieved through a series of chemical reactions, including deprotection and substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformation .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure its quality .
Chemical Reactions Analysis
Types of Reactions
Atazanavir N13-descarboxymethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce new functional groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Atazanavir N13-descarboxymethyl has several scientific research applications, including:
Chemistry: The compound is used as a model molecule to study reaction mechanisms and develop new synthetic methodologies.
Biology: It serves as a tool to investigate the biological activity and interactions of protease inhibitors.
Medicine: Research on this compound contributes to the development of new antiretroviral drugs with improved efficacy and reduced side effects.
Industry: The compound is utilized in the pharmaceutical industry for the production of antiretroviral medications
Mechanism of Action
Atazanavir N13-descarboxymethyl exerts its effects by selectively inhibiting the HIV-1 protease enzyme. By binding to the active site of the enzyme, it prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the formation of mature viral particles. This inhibition results in the production of immature, non-infectious viral particles, thereby reducing the viral load in infected individuals .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Atazanavir N13-descarboxymethyl include other protease inhibitors such as:
Darunavir: Another protease inhibitor used in the treatment of HIV-1 infection.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.
Lopinavir: A protease inhibitor commonly used in combination with ritonavir.
Uniqueness
This compound is unique due to its specific structural modification, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness can lead to differences in efficacy, side effects, and resistance profiles compared to other protease inhibitors .
Properties
CAS No. |
1233885-61-4 |
|---|---|
Molecular Formula |
C₃₆H₅₁ClN₆O₅ |
Molecular Weight |
683.28 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)


![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)


![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate](/img/structure/B1144862.png)
